(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride
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Overview
Description
(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles The compound is characterized by the presence of two bromine atoms attached to the third and fourth carbon atoms of the pyrrolidine ring, and it is further stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the bromination of (3R,4R)-pyrrolidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form (3R,4R)-3,4-dihydroxypyrrolidine or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of pyrrolidine N-oxides or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of pyrrolidine.
Reduction Reactions: Products include dihydroxypyrrolidine or other reduced derivatives.
Oxidation Reactions: Products include pyrrolidine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R,4R)-3,4-Dihydroxypyrrolidine: This compound is similar in structure but lacks the bromine atoms. It is used in different chemical and biological applications.
(3R,4R)-3,4-Dichloropyrrolidine: This compound has chlorine atoms instead of bromine atoms. It exhibits different reactivity and properties compared to the dibromo derivative.
(3R,4R)-3,4-Dibromo-2-pyrrolidinone: This compound has a carbonyl group at the second position, which significantly alters its chemical behavior and applications.
Uniqueness: (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties. The bromine atoms enhance the compound’s ability to participate in substitution and reduction reactions, making it a valuable intermediate in organic synthesis. Additionally, the hydrochloride salt form improves its stability and solubility, facilitating its use in various applications.
Properties
IUPAC Name |
(3R,4R)-3,4-dibromopyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMZLLOFLJLGC-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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